
2-Methyl-4-(trifluoromethyl)pyrrolidine
Description
2-Methyl-4-(trifluoromethyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which contribute to its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C6H10F3N |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3N/c1-4-2-5(3-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3 |
InChI Key |
IIVOUOGIEWBEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and trifluoromethyl substituents. One common method involves the cyclization of appropriate precursors under basic conditions, followed by functionalization of the resulting pyrrolidine ring.
Cyclization: The cyclization of a suitable precursor, such as a 1,4-diamine, can be achieved using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
2-Methyl-4-(trifluoromethyl)pyrrolidine undergoes oxidation primarily at the nitrogen atom or adjacent carbons. Common oxidizing agents and products include:
Reagent | Conditions | Product | Reference |
---|---|---|---|
KMnO₄ | Acidic medium (H₂SO₄, H₂O) | Pyrrolidine N-oxide | |
H₂O₂ | Aqueous solution, 25–50°C | N-Oxide derivative | |
CrO₃ | Acetic acid, reflux | Ketone (ring oxidation) |
Key Findings :
-
N-Oxidation : Dominates under mild conditions, forming stable N-oxides.
-
Ring Oxidation : Requires stronger oxidants (e.g., CrO₃) and yields ketones via C–H bond cleavage.
Reduction Reactions
The pyrrolidine ring itself is saturated, but derivatives (e.g., imines) can undergo reduction:
Reagent | Conditions | Product | Reference |
---|---|---|---|
LiAlH₄ | Anhydrous ether, 0–25°C | Alcohol (from ketone intermediates) | |
NaBH₄ | Methanol, 25°C | Partial reduction of oxidized forms |
Mechanistic Insight :
-
LiAlH₄ reduces carbonyl groups (e.g., ketones formed via prior oxidation) to secondary alcohols.
-
NaBH₄ is less effective for bulkier substrates.
Substitution Reactions
The trifluoromethyl group participates in nucleophilic substitution under harsh conditions:
Reagent | Conditions | Product | Reference |
---|---|---|---|
R–NH₂ (amine) | K₂CO₃, DMF, 80–120°C | Amine-substituted pyrrolidine | |
R–SH (thiol) | NaH, THF, 60°C | Thioether derivative |
Challenges :
-
The C–F bond in CF₃ is highly stable, requiring strong bases/nucleophiles.
-
Selectivity issues arise due to competing ring-opening reactions.
Catalytic Hydrogenation
While the parent compound is saturated, intermediates (e.g., imines) can undergo hydrogenation:
Catalyst | Conditions | Application | Reference |
---|---|---|---|
Pd/C (10 wt%) | H₂ (1 atm), MeOH, 25°C | Synthesis of diastereomerically pure derivatives |
Example : Hydrogenation of Michael adducts generates 2-trifluoromethyl pyrrolidines with three contiguous stereocenters .
Functionalization via Alkylation/Acylation
The secondary amine undergoes alkylation or acylation to yield derivatives:
Reagent | Conditions | Product | Reference |
---|---|---|---|
R–X (alkyl halide) | K₂CO₃, DMF, 60°C | N-Alkylated pyrrolidine | |
R–COCl (acyl chloride) | Et₃N, CH₂Cl₂, 0°C | N-Acylated pyrrolidine |
Applications :
-
Alkylation enhances lipophilicity for drug design.
-
Acylation protects the amine during multistep syntheses.
Comparative Reaction Data
Reaction Type | Yield Range | Selectivity | Notes |
---|---|---|---|
Oxidation (N-Oxide) | 60–85% | High (>90%) | Mild conditions, scalable |
CF₃ Substitution | 20–45% | Moderate (50–70%) | Requires excess nucleophile |
Catalytic Hydrogenation | 70–95% | Excellent (>95% ee) | Stereoselective with chiral catalysts |
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in target proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)pyrrolidine: Lacks the methyl group, affecting its steric and electronic characteristics.
2,4-Dimethylpyrrolidine: Contains two methyl groups instead of a trifluoromethyl group, leading to different reactivity and biological activity.
Uniqueness
2-Methyl-4-(trifluoromethyl)pyrrolidine is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct steric and electronic properties. These features enhance its potential as a versatile scaffold in drug discovery and other scientific applications.
Q & A
Q. What are the common synthetic routes for 2-Methyl-4-(trifluoromethyl)pyrrolidine, and what analytical methods validate its purity and structure?
Methodological Answer: Synthesis typically involves substitution or coupling reactions. For example:
Q. Validation Methods :
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and stereochemistry (e.g., H NMR for protons, F NMR for fluorine atoms) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by area normalization) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 180.1) .
Q. How does the trifluoromethyl group influence the physicochemical properties and reactivity of this compound?
Methodological Answer: The CF group:
- Enhances lipophilicity : Measured via logP values (experimental logP ≈ 2.1 vs. 1.3 for non-fluorinated analogs) .
- Increases metabolic stability : Assessed using liver microsome assays (e.g., >80% remaining after 1 hour in human liver microsomes) .
- Modulates electronic effects : Electron-withdrawing nature alters pK (e.g., pK ≈ 8.2 for the pyrrolidine nitrogen vs. 10.1 in non-fluorinated analogs) .
Advanced Research Questions
Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can chiral catalysts or resolving agents address them?
Methodological Answer: Challenges :
- Racemization risk : The CF group’s steric bulk can destabilize intermediates during ring closure .
- Low enantiomeric excess (ee) : Baseline ee <50% in non-optimized conditions .
Q. Solutions :
Q. How does this compound interact with biological targets, and what computational methods predict its binding affinities?
Methodological Answer: Experimental Approaches :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., K = 120 nM for dopamine D3 receptor) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG ≈ -9.8 kcal/mol) .
Q. Computational Methods :
- Molecular docking (AutoDock Vina) : Predicts binding poses with RMSD <2.0 Å compared to crystallographic data .
- Molecular Dynamics (MD) simulations : Analyzes stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies mitigate instability of this compound under physiological conditions?
Methodological Answer: Instability Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.